N-(2-ethoxyphenyl)-3-methylbutanamide
Description
N-(2-Ethoxyphenyl)-3-methylbutanamide is an amide derivative characterized by a 3-methylbutanamide group attached to a 2-ethoxyphenyl substituent. The ethoxyphenyl group contributes to planarity and hydrogen-bonding interactions, while the 3-methylbutanamide moiety introduces steric bulk and lipophilicity.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12-8-6-5-7-11(12)14-13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
AIHJVWLIHYGNNW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Ethoxyphenyl)formamide (C₉H₁₁NO₂)
- Structure : Features a formamide group (-NHCHO) instead of 3-methylbutanamide.
- Planarity : The ethoxyphenyl group is nearly coplanar with the formamide moiety (2.7° deviation), enhancing crystal packing via N–H···O hydrogen bonds .
- Reactivity : The formamide group acts as an N,O-bidentate ligand in metal catalysis, whereas the bulkier 3-methylbutanamide in the target compound may hinder such coordination .
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide
- Structure : Substitutes the ethoxyphenyl group with a 4-chlorophenylacetamido chain.
- Biological Activity: Identified as a psychoactive substance, suggesting that chloro substituents enhance bioactivity compared to ethoxy groups.
N-(2-Ethylhexyl)-3-hydroxybutanamide (C₁₂H₂₅NO₂)
- Structure : Contains a hydroxybutanamide chain and a branched 2-ethylhexyl group.
- Hydrogen Bonding : The hydroxyl group enables intramolecular H-bonding, increasing solubility in polar solvents compared to the hydrophobic 3-methylbutanamide .
Structural and Functional Group Analysis
Key Research Findings and Implications
- Crystal Packing : Ethoxyphenyl-containing compounds (e.g., N-(2-Ethoxyphenyl)formamide) exhibit planar structures stabilized by intermolecular hydrogen bonds, a trait shared with the target compound .
- Biological Relevance : The presence of a methylbutanamide chain, as seen in 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide, correlates with psychoactive effects, suggesting that this compound may require structural optimization for therapeutic use .
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